1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine
Description
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine is a complex organic compound with the molecular formula C14H19N5O3S. It features a piperidine ring bonded to a phenylsulfonyl group, which is further substituted with an ethoxy group and a tetrazole ring.
Properties
IUPAC Name |
1-[2-ethoxy-5-(tetrazol-1-yl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-22-13-7-6-12(19-11-15-16-17-19)10-14(13)23(20,21)18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHJQVKBYAODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. Finally, the ethoxy group is introduced via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The sulfonyl group also plays a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine: is compared with other sulfonyl piperidine derivatives and tetrazole-containing compounds.
1-{[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tetrazole and sulfonyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
